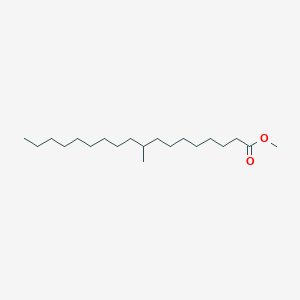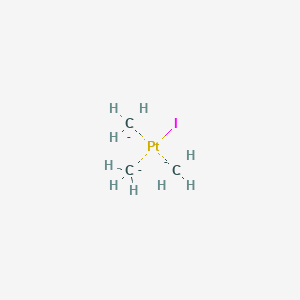
Iodotrimethylplatinum(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodotrimethylplatinum(IV) is used as a catalyst in organic reactions and in chemical and organic intermediates research . It is also used as a platinum group compound for the preparation of materials suitable for industrial applications, mainly in electronics as coatings .
Synthesis Analysis
Iodotrimethylplatinum(IV) arises from the reaction of potassium hexachloroplatinate with methylmagnesium iodide . It can also be formed from ion exchange using potassium iodide, starting from other trimethylplatinum(IV) complexes such as (CH3)3Pt(NO3) or (CH3)3Pt(SO4) .
Molecular Structure Analysis
Iodotrimethylplatinum(IV) has a molecular formula of C3H9IPt and a molecular weight of 367.10 g/mol . Its InChI Key is ZCSQPOLLUOLHHF-UHFFFAOYSA-M .
Chemical Reactions Analysis
Iodotrimethylplatinum(IV) is used as a catalyst in organic reactions . It is often utilized as a precursor en route to the synthesis of other organoplatinum compounds, such as hydrosilylation catalysts .
Physical And Chemical Properties Analysis
Iodotrimethylplatinum(IV) appears as a solid, ranging in color from white to pale orange . It is insoluble in water but sparingly soluble in ether, alcohol, acetone, or light petroleum . It is sensitive to air and light .
Scientific Research Applications
Catalysis in Organic Reactions
Iodotrimethylplatinum(IV) serves as a catalyst in organic synthesis, facilitating various chemical reactions . Its catalytic properties are particularly valuable in reactions that require the introduction of iodine and platinum moieties into organic molecules. This compound exhibits high catalytic activity and selectivity, making it a crucial tool in synthetic chemistry .
Antitumor Agents
In the realm of medicinal chemistry, Iodotrimethylplatinum(IV) has shown promise in the development of platinum-based antitumor agents . Research has focused on its pharmacological effects in immunotherapy and tumor microenvironment regulation. The compound’s ability to form multi-ligand and multi-functional precursors enhances the effectiveness of antitumor drugs, particularly in combination therapies involving immunotherapy and photodynamic therapy .
Electronics and Industrial Coatings
Iodotrimethylplatinum(IV) is utilized in the preparation of materials for industrial applications , mainly in electronics as coatings . As part of the platinum group compounds, it contributes to the development of advanced materials that are essential for various electronic devices.
Inorganic Chemistry Research
This compound is also significant in inorganic chemistry research , where it is used to study the properties and reactions of platinum group compounds . Its role in this field contributes to a deeper understanding of the behavior of such compounds under different conditions.
Photodynamic Therapy
Although not directly mentioned in the search results, platinum compounds, including those similar to Iodotrimethylplatinum(IV), are being explored for their potential applications in photodynamic therapy (PDT) . PDT is a treatment modality that uses photosensitizers, light, and oxygen to create reactive oxygen species that can destroy cancer cells. The research into the use of platinum compounds in PDT is part of the broader effort to develop more effective and targeted cancer treatments.
Organic Intermediates Research
Iodotrimethylplatinum(IV) plays a role in the research and development of organic intermediates . These intermediates are crucial for the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals.
Green Synthesis
The compound’s catalytic properties are being leveraged in green synthesis approaches to organic chemistry, which aim to minimize waste and energy consumption in chemical transformations . By acting as a catalyst, Iodotrimethylplatinum(IV) enables more efficient and environmentally friendly synthetic processes.
Material Science
Lastly, Iodotrimethylplatinum(IV) is involved in material science , particularly in the study and development of new materials with specific properties for industrial use . Its role in this field is crucial for the advancement of technologies that rely on novel materials.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
carbanide;iodoplatinum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSQPOLLUOLHHF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].I[Pt] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IPt-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodotrimethylplatinum(IV) | |
CAS RN |
14364-93-3 |
Source


|
| Record name | Iodotrimethylplatinum(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is known about the solution behavior of Iodotrimethylplatinum(IV) when complexed with pyridines?
A1: Iodotrimethylplatinum(IV) exhibits interesting solution behavior when combined with substituted pyridines. Research indicates that while the complex formed with 4-dimethylaminopyridine (4-DMAP) remains monomeric in chloroform solution, complexes with 3-bromopyridine (3-BrPy) and 4-cyanopyridine (4-CNPy) demonstrate a tendency to dissociate and form dimeric structures. [] The extent of dissociation varies depending on the specific pyridine substituent. Crystal structure analysis of the 4-DMAP and 3-BrPy complexes provided insights into the binding modes of these mononuclear trimethylplatinum(IV) pyridine complexes. []
Q2: Can Iodotrimethylplatinum(IV) form stable complexes with ligands other than pyridines?
A2: Yes, research has shown that Iodotrimethylplatinum(IV) can form stable complexes with other ligands, such as poly(methimazolyl)borates. [] For instance, reacting Iodotrimethylplatinum(IV) with sodium salts of [HB(mt)3]- or [H2B(mt)2]- (where mt = methimazolyl) yields the corresponding octahedral organometallic complexes. [] These complexes display remarkable stability against reductive methane elimination, representing the first successful isolation of platinum poly(methimazolyl)borate complexes. Interestingly, [PtMe3{H2B(mt)2}] can further react with [PtMe3I]4, leading to the formation of [Me3Pt{μ-H2B(mt)2}PtMe3I], a novel sulfur-bridged dinuclear complex. []
Q3: What spectroscopic techniques are useful for characterizing Iodotrimethylplatinum(IV) and its complexes?
A4: Vibrational spectroscopy, particularly infrared and Raman spectroscopy, has been employed to study the structural features of Iodotrimethylplatinum(IV) and its halogen analogues. [] These techniques provide valuable information about the vibrational modes of the molecules, which can be correlated to specific structural features and bonding characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR, is particularly useful for analyzing Iodotrimethylplatinum(IV) complexes in solution. [] This technique helps determine the presence of different species in solution, including monomeric and dimeric forms, and provides insights into their dynamic behavior.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

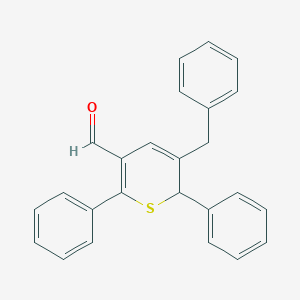

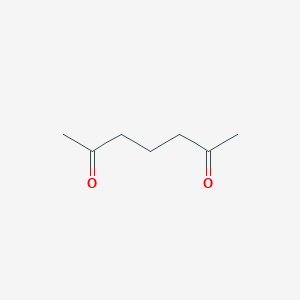

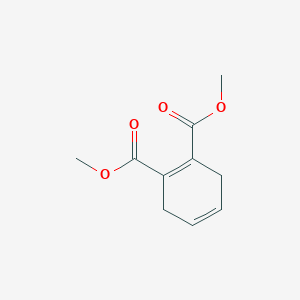
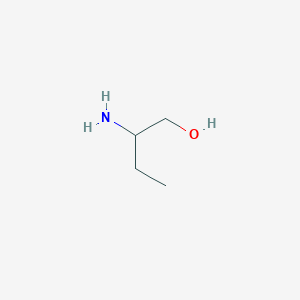
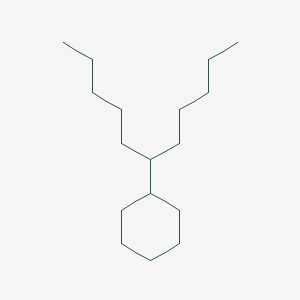

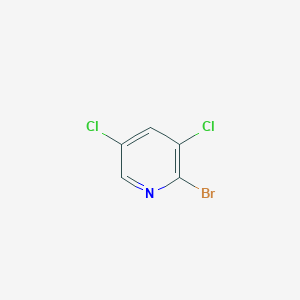
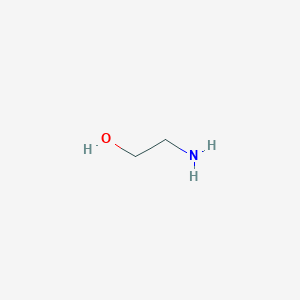


![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
